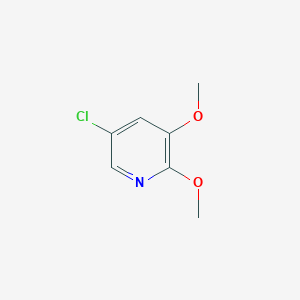

5-Chloro-2,3-dimethoxypyridine

Descripción

Significance of Halogenated and Alkoxy-Substituted Pyridine (B92270) Architectures

The strategic introduction of halogen and alkoxy substituents onto the pyridine ring dramatically expands its utility in medicinal chemistry and materials science. Halogens, such as chlorine, can act as bioisosteres for other functional groups and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. acs.org The electron-withdrawing nature of halogens also influences the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions. nih.gov

Alkoxy groups, on the other hand, are hydrogen bond acceptors and can modulate a molecule's lipophilicity and metabolic stability. The presence of methoxy (B1213986) groups, for instance, can enhance solubility and influence the conformation of a molecule, which is critical for its interaction with biological receptors. The combination of both halogen and alkoxy substituents on a pyridine scaffold creates a privileged structural motif with a rich and tunable chemical space for the development of novel compounds.

Research Landscape of 5-Chloro-2,3-dimethoxypyridine within Synthetic and Medicinal Chemistry

Within the diverse family of substituted pyridines, this compound has emerged as a compound of significant interest. Its unique substitution pattern, featuring a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions, makes it a valuable intermediate in the synthesis of more complex molecules. frontiersin.org This compound serves as a key building block for the creation of various heterocyclic systems with potential therapeutic applications. Research has demonstrated its utility in the synthesis of compounds targeting a range of biological pathways, highlighting its importance in the ongoing quest for new and effective medicines. frontiersin.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 284040-73-9 |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

This table summarizes the key physicochemical properties of this compound.

The synthesis of this compound itself is a subject of research, with efforts focused on developing efficient and scalable routes. One approach involves the chlorination of a corresponding pyridine precursor. For instance, the chlorination of 2,4-dimethoxypyridine (B102433) has been studied, though controlling the regioselectivity to obtain the desired 5-chloro isomer can be challenging. researchgate.net

In medicinal chemistry, this compound is a precursor for various biologically active molecules. For example, it has been utilized in the synthesis of derivatives that are subsequently demethylated to yield hydroxypyridinones. frontiersin.org These resulting structures are known to exhibit a broad spectrum of pharmacological activities. nih.govfrontiersin.org

The reactivity of the chloro and methoxy groups on the pyridine ring allows for a variety of chemical transformations. The chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. frontiersin.org The methoxy groups can be cleaved to reveal hydroxyl groups, which can then be further functionalized. This chemical versatility makes this compound a highly adaptable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3,5-trichloropyridine |

| 2-amino-3,5-dichloropyridine |

| 2-aminopyridine |

| 2-hydroxynicotinic acid |

| 3,5-dichloropyridin-2-one |

| 4-chloro-2,3-dimethylpyridine-1-oxide |

| 5-bromo-2-hydroxy-3-pyridinecarboxylic acid |

| This compound |

| 5-chloro-2-hydroxy-3-pyridinecarboxylic acid |

| 5-chloro-3-hydroxypyridin-2(1H)-one |

| Gimeracil |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWLHIOCWSARHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625995 | |

| Record name | 5-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284040-73-9 | |

| Record name | 5-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2,3 Dimethoxypyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 5-Chloro-2,3-dimethoxypyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular structure. rsc.org

In the ¹H NMR spectrum of a related compound, 4-(2-Azido-5-chlorophenyl)-2,5-dimethoxypyridine, the protons on the pyridine (B92270) ring and methoxy (B1213986) groups exhibit distinct chemical shifts. For instance, the proton at the 6-position of the pyridine ring appears as a singlet at δ 7.94 ppm, while the methoxy groups at the 2- and 5-positions resonate as singlets at δ 3.81 and δ 3.75 ppm, respectively. rsc.org For 3-bromo-5-chloro-2-methoxy-pyridine, the protons on the pyridine ring and the methoxy group show specific resonances that confirm the substitution pattern. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. For example, in substituted pyridine derivatives, carbons bonded to electron-withdrawing groups like chlorine are shifted to a lower field (higher ppm values). researchgate.net The carbon signals for the methoxy groups typically appear in the range of δ 50-60 ppm.

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog Data for 4-(2-Azido-5-chlorophenyl)-2,5-dimethoxypyridine reported in DMSO-d₆. rsc.org

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| Pyridine H-6 | 7.94 | s |

| Phenyl H-6 | 7.52 | dd |

| Phenyl H-3 | 7.39 | d |

| Phenyl H-4 | 7.33 | d |

| Pyridine H-3 | 6.68 | s |

| Methoxy (-OCH₃) | 3.81 | s |

| Methoxy (-OCH₃) | 3.75 | s |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound derivatives. This technique can measure mass-to-charge ratios (m/z) to a high degree of accuracy, allowing for the confident assignment of a molecular formula.

For instance, the HRMS (ESI+) analysis of a derivative validates its molecular weight and isotopic distribution, which is particularly important for chlorine-containing compounds due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. In the analysis of related pyridine derivatives, HRMS has been used to confirm the structures of newly synthesized compounds. acs.org For example, the LC-MS of 4-(2-Azido-5-chlorophenyl)-2,5-dimethoxypyridine showed an [M+H]⁺ ion at m/z 291.10, confirming its molecular weight. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the connectivity of the molecule. The fragmentation patterns of related chloro-pyridine compounds have been studied, revealing characteristic losses of substituents like the chloro and methyl groups. nih.gov

Table 2: Predicted HRMS Data for a Related Pyridine Derivative Data for 5-chloro-6-methoxy-2,4-dimethylpyridine-3-carbaldehyde. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 200.04729 |

| [M+Na]⁺ | 222.02923 |

| [M-H]⁻ | 198.03273 |

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. up.ac.za These methods probe the vibrational modes of bonds, which are characteristic of specific chemical moieties. researchgate.net

For this compound derivatives, IR and Raman spectra would be expected to show characteristic bands for the following groups:

C-Cl stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum.

C-O-C stretches: The asymmetric and symmetric stretching vibrations of the methoxy groups will give rise to strong bands in the IR spectrum, generally in the 1250-1000 cm⁻¹ region.

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring appear in the 1600-1400 cm⁻¹ region. researchgate.net

C-H stretches: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. spectroscopyonline.com

In a study on 2,3,5-trichloropyridine, a related compound, the infrared spectrum showed C-H stretching at 3078.2 cm⁻¹, C=C and C=N stretching at 1598.3 and 1470.3 cm⁻¹, and C-F stretching vibrations, confirming the presence of these functional groups. google.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would reveal:

The planarity of the pyridine ring.

The orientation of the chloro and dimethoxy substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

For example, the crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine revealed that intermolecular N—H⋯N hydrogen bonds link the molecules into chains. researchgate.net Similarly, the crystal structures of cobalt(II) halide complexes with 2,6- and 3,5-dimethylpyridine (B147111) have been determined, providing detailed information on their coordination geometry. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and its derivatives, as well as for their isolation and purification.

HPLC is widely used for the analysis of non-volatile and thermally sensitive compounds. In the analysis of rabeprazole (B1678785), a drug containing a substituted pyridine moiety, HPLC was used to identify and quantify impurities. ingentaconnect.com A developed LC method for rabeprazole utilized an Inertsil ODS-3V column with a mobile phase of buffer and acetonitrile (B52724) to separate all impurities. ingentaconnect.com Similarly, HPLC has been employed for the simultaneous determination of metabolites of another chloro-pyridine derivative in rat plasma. nih.gov

GC is suitable for volatile and thermally stable compounds. It can be used to determine the purity of starting materials and final products. For instance, the purity of 4-Chloro-2,3-dimethylpyridine N-Oxide has been determined by GC to be greater than 98.0%. tcichemicals.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. sigmaaldrich.com

Table 3: Common Chromatographic Conditions for Pyridine Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Inertsil ODS-3V, 250 x 4.6 mm ingentaconnect.com | Buffer:Acetonitrile (65:35) ingentaconnect.com | UV ingentaconnect.com | Purity analysis of rabeprazole ingentaconnect.com |

| HPLC | Bond Elut C18 nih.gov | Not specified | Not specified | Determination of metabolites in plasma nih.gov |

| GC | Not specified | Not specified | Not specified | Purity of 4-Chloro-2,3-dimethylpyridine N-Oxide tcichemicals.com |

| GC-MS | Hypersil BDS C18, 50 mm × 4.6 mm researchgate.net | 10 mm ammonium (B1175870) acetate/acetonitrile (79:21 v/v) researchgate.net | Mass Spectrometer researchgate.net | Analysis of impurities in pantoprazole (B1678409) researchgate.net |

Computational Chemistry and Theoretical Modeling of 5 Chloro 2,3 Dimethoxypyridine and Its Analogs

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature and stable conformations of molecules. For pyridine (B92270) derivatives, these methods provide crucial information about how the molecule behaves over time, its flexibility, and its interactions with biological targets.

While specific studies on the conformational analysis of 5-Chloro-2,3-dimethoxypyridine are not extensively documented in the provided literature, the principles can be understood from research on its analogs. MD simulations have been effectively used to study the interaction of substituted pyridine derivatives with various proteins. For instance, in studies of pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, MD simulations revealed the stability of the ligand-protein complexes and identified key interactions, such as the formation of a hydrogen bond network mediated by a conserved water molecule. tandfonline.comnih.govfigshare.com The stability of these complexes was often assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. tandfonline.com

Similarly, MD simulations of substituted pyridines as inhibitors for cyclin-dependent kinases (CDK2) helped validate docking results and identified that polar interactions, particularly electrostatic interactions with key amino acid residues like Lys33 and Asp145, were crucial for biological activity. researchgate.net In another study, MD simulations of pyridine oximes on an iron surface showed that the molecules tend to adopt a nearly parallel adsorption mode, which is important for understanding their corrosion inhibition properties. mdpi.com

For this compound, a conformational analysis would likely focus on the rotational barriers of the two methoxy (B1213986) groups and their preferred orientation relative to the pyridine ring. MD simulations could further elucidate its dynamic behavior in different environments (e.g., in solution or within a protein binding site), predicting the most stable conformations and interaction patterns that govern its biological or chemical activity.

Electronic Structure Calculations for Reactivity Predictions and Electronic Properties

Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental in predicting the reactivity and electronic properties of molecules. These calculations provide insights into the distribution of electrons, molecular orbital energies, and electrostatic potential, which are key determinants of a molecule's behavior in chemical reactions.

DFT studies on various pyridine derivatives have been used to calculate important quantum chemical parameters. bohrium.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com Other calculated properties often include the dipole moment, electronegativity, and global hardness, which help in understanding and predicting molecular interactions. mdpi.comelectrochemsci.org

For example, a DFT study on pyridine-pyrazole derivatives as corrosion inhibitors calculated these electronic properties to establish a relationship between the molecular structure and the inhibition efficiency. electrochemsci.org The results showed that substituents on the pyridine ring significantly influenced the molecule's performance. electrochemsci.org Similarly, research on pyridine oximes used quantum chemical calculations to predict the bonding trend with an iron surface, correlating the energy gap with the observed corrosion inhibition performance. mdpi.com

In the case of this compound, electronic structure calculations would be essential to understand the influence of the chloro and dimethoxy substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating nature of the methoxy groups at the 2- and 3-positions would create a unique electronic profile. DFT calculations could precisely map the molecular electrostatic potential, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for electrophilic and nucleophilic attacks. A machine-learning approach combined with quantum mechanics could further accelerate the prediction of chemical reactivity for such organic materials. rsc.orgchemrxiv.org

Table 1: Calculated Electronic Properties of Pyridine Analogs from DFT Studies

| Compound/Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Application Context | Reference |

|---|---|---|---|---|---|

| 2-pyridylaldoxime (2POH) | -5.137 | -1.706 | 3.431 | Corrosion Inhibition | mdpi.com |

| 3-pyridylaldoxime (3POH) | -4.908 | -3.202 | 1.706 | Corrosion Inhibition | mdpi.com |

| Pyridine-Pyrazole (H-PP) | -5.996 | -1.185 | 4.811 | Corrosion Inhibition | electrochemsci.org |

| Bromo-Pyridine-Pyrazole (Br-PP) | -6.113 | -1.455 | 4.658 | Corrosion Inhibition | electrochemsci.org |

This table is for illustrative purposes, showing data for pyridine analogs to demonstrate the application of electronic structure calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Numerous QSAR studies have been performed on various classes of pyridine derivatives to understand the structural requirements for their biological activities. nih.govmdpi.com These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.govfigshare.comnih.gov These 3D-QSAR techniques correlate the biological activity of compounds with their 3D steric and electrostatic fields. tandfonline.comnih.govfigshare.com

For instance, a 3D-QSAR study on substituted pyridine derivatives as LSD1 inhibitors resulted in robust CoMFA and CoMSIA models with high predictive power, indicated by their cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. tandfonline.comnih.govfigshare.com Another QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives identified that global topological charge indices and the hydrophobicity of substituents were key factors controlling their activity as acid pump antagonists. nih.gov Similarly, QSAR models have been developed for pyridine derivatives as anticancer agents, corrosion inhibitors, and Mer kinase inhibitors. electrochemsci.orgmdpi.comnih.govchemrevlett.com

For a series of analogs of this compound, a QSAR study could be developed to correlate variations in substituents with a specific biological activity. The model would help identify which structural features—such as the nature and position of substituents on the pyridine ring—are critical for enhancing the desired activity, thereby guiding the synthesis of more potent compounds.

Table 2: Examples of QSAR Models for Pyridine Derivatives

Computational Design and Virtual Screening of Novel Pyridine Derivatives

Computational design and virtual screening are essential components of modern drug discovery, enabling the rapid identification of promising new molecules from large chemical libraries. sourceforge.io These in silico techniques help to prioritize compounds for synthesis and biological testing, saving significant time and resources.

Virtual screening can be either ligand-based or structure-based. Ligand-based methods search for molecules similar to a known active compound, while structure-based methods, like molecular docking, simulate the binding of potential ligands to the 3D structure of a biological target. nih.govtandfonline.com

Several studies have successfully used these approaches for pyridine derivatives. A virtual screening effort to find new inhibitors for Cyclin-Dependent Kinase 9 (CDK9) identified several promising pyridine and pyrimidine (B1678525) derivatives. ijfmr.com In another example, an integrated computational approach involving molecular docking and pharmacophore-based virtual screening was used to design new purinyl pyridine derivatives as B-Raf kinase inhibitors. tandfonline.com This study led to the design of 16 new molecules, with nine showing crucial interactions and favorable binding energies. tandfonline.com Similarly, virtual screening has been employed to identify pyridine derivatives as potential antituberculosis agents and DNA gyrase inhibitors. nih.govresearchgate.net

Based on the structural alerts from QSAR models and the interaction patterns observed in docking studies of analogs, novel derivatives of this compound could be computationally designed. Virtual screening of large compound databases could then be performed to identify other pyridine-containing molecules with similar structural and electronic features, potentially leading to the discovery of novel compounds with desired biological activities. nih.govijfmr.com

Strategic Applications in Complex Organic Synthesis

5-Chloro-2,3-dimethoxypyridine as a Versatile Synthetic Intermediate

This compound serves as a highly versatile precursor in multi-step organic synthesis. Its utility stems from the distinct chemical reactivity of its substituents: a chloro group, which is a good leaving group for cross-coupling reactions, and two methoxy (B1213986) groups, which can be selectively demethylated to reveal hydroxyl or pyridinone functionalities. This unique combination of functional groups allows for sequential and site-selective modifications, making it a powerful tool for molecular elaboration.

The chloro-substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, attaching various aryl or heteroaryl fragments to the pyridine (B92270) core. For instance, halogenated 2,3-dimethoxypyridines have been successfully employed in Suzuki coupling reactions with arylboronic acids to synthesize complex aryl-substituted pyridines. frontiersin.org This method was instrumental in the development of a series of phenyl-substituted 3-hydroxypyridin-2(1H)-ones, which were identified as potent inhibitors of the influenza PA endonuclease. frontiersin.org

Furthermore, the methoxy groups offer additional points for synthetic diversification. Selective demethylation, often achieved using reagents like pyridine hydrobromide, can unmask a hydroxyl group, which can then be used for further functionalization or can exist in equilibrium with its pyridinone tautomer. nih.gov In a notable example, the methoxy group adjacent to the pyridyl nitrogen in a complex triazole-substituted pyridine was selectively cleaved to yield the corresponding pyridinone, a key step in the synthesis of selective Factor XIa (FXIa) inhibitors. nih.gov The strategic placement of these functional groups provides chemists with a reliable handle to construct complex molecules with a high degree of control.

Convergent and Divergent Synthesis Pathways Utilizing the Pyridine Scaffold

The construction of complex molecules can be approached through different strategic pathways, with convergent and divergent syntheses representing two powerful methodologies. scholarsresearchlibrary.com this compound is well-suited for incorporation into both of these synthetic paradigms.

Divergent synthesis , in contrast, begins with a common starting material that is progressively modified to create a library of structurally related compounds. researchgate.netacs.org This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. This compound is an excellent starting point for divergent synthesis. From this single precursor, a multitude of analogs can be generated. For example, the chlorine atom can be replaced with various groups through different coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), while the methoxy groups can be selectively or fully demethylated. This allows for the systematic exploration of how different substituents at these positions affect the biological activity of the final compounds.

Table 1: Comparison of Convergent and Divergent Synthesis Strategies

| Feature | Convergent Synthesis | Divergent Synthesis |

| Concept | Fragments of the target molecule are synthesized independently and then joined together. scholarsresearchlibrary.com | A single starting material is used to generate a library of diverse but structurally related compounds. researchgate.net |

| Efficiency | Generally higher overall yield for a single complex target molecule. scholarsresearchlibrary.com | Efficient for producing many analogs from a common intermediate. |

| Application | Total synthesis of complex natural products or large drug molecules. scholarsresearchlibrary.comresearchgate.net | Medicinal chemistry, SAR studies, and combinatorial chemistry. |

| Example using Pyridine Scaffold | Coupling a functionalized pyridine fragment with another complex molecular piece. nih.gov | Starting with this compound and reacting it with various partners to create a library of derivatives. |

Enabling Role in the Preparation of Advanced Heterocyclic Systems for Diverse Applications

The pyridine scaffold is a cornerstone of heterocyclic chemistry, and its derivatives are integral to many areas of chemical and biological research. nih.govresearchgate.net this compound is not just a simple building block but an enabling intermediate for accessing more advanced and often fused heterocyclic systems. The inherent reactivity of its substituents allows for cyclization reactions that build new rings onto the pyridine core.

One of the most significant transformations is the conversion to pyridinone systems. As mentioned, demethylation of the methoxy groups, particularly the one at the 2-position, leads to the formation of 2-pyridinones. frontiersin.orgnih.gov These pyridinone scaffolds are privileged structures in medicinal chemistry, known to act as hydrogen bond donors and acceptors, and are found in numerous antiviral and anti-inflammatory agents. frontiersin.org

The synthesis of thieno[2,3-b]pyridines represents another avenue for creating advanced heterocyclic systems. While not directly starting from this compound in the provided literature, the general strategies often involve functionalized pyridines that undergo cyclization with sulfur-containing reagents. researchgate.net The functional handles on this compound could potentially be elaborated to facilitate such cyclizations, leading to fused systems with applications in areas like materials science and pharmaceuticals. The ability to construct such fused rings is critical for developing compounds with rigid conformations and specific electronic properties, which are often required for high-affinity binding to biological targets.

Table 2: Examples of Heterocyclic Systems Derived from Substituted Pyridines

| Starting Pyridine Type | Reaction Type | Resulting Heterocyclic System | Application Area | Reference |

| Halogenated 2,3-dimethoxypyridines | Suzuki Coupling & Demethylation | Phenyl-substituted 3-hydroxypyridin-2(1H)-ones | Antiviral (Influenza) | frontiersin.org |

| Substituted Pyridine-Triazole | Selective Demethylation | Oxopyridine derivatives | Anticoagulant (FXIa Inhibitors) | nih.gov |

| 2-Chloromethyl-3,4-dimethoxypyridine | Substitution/Cyclization | Benzimidazole derivatives (e.g., Pantoprazole) | Antiulcer | asianpubs.orggoogle.com |

| Aminothienopyridines | Cyclization | Pyridothienopyrimidines | Ligands for 5-HT3 receptors | researchgate.net |

Catalysis and Material Science Investigations Involving Pyridine Moieties

Pyridine-Based Ligands in Organometallic Catalysis (e.g., Atom Transfer Radical Polymerization)

Pyridine (B92270) and its derivatives are fundamental components in the field of homogeneous catalysis, where they serve as versatile ligands that stabilize transition metal centers. researchgate.net The lone pair of electrons on the pyridine nitrogen atom allows it to coordinate with a metal, while the substituents on the ring influence the electronic density at the metal center, thereby affecting the catalyst's activity and selectivity. researchgate.net This principle is central to many organometallic catalytic processes, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. libretexts.org

A prominent example of controlled radical polymerization where ligands play a critical role is Atom Transfer Radical Polymerization (ATRP). ATRP enables the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. cmu.edu The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. This equilibrium is catalyzed by a transition metal complex, commonly copper, complexed with ligands. Pyridine-based ligands are frequently employed in these systems. amazonaws.com

The core mechanism of ATRP involves the catalyst (e.g., a Cu(I) complex) abstracting a halogen atom from the dormant species to form a radical and the oxidized metal complex (e.g., Cu(II)). This radical then adds to monomer units before being deactivated by the higher oxidation state metal complex, reforming the dormant species and the Cu(I) catalyst. The ligand's role is to solubilize the metal salt and adjust the redox potential of the metal center to control the activation/deactivation equilibrium.

While direct studies detailing the use of 5-Chloro-2,3-dimethoxypyridine as a primary ligand in ATRP are not extensively documented in the literature, its structural features—an electron-withdrawing chloro group and two electron-donating methoxy (B1213986) groups—suggest it could modulate the catalytic activity in a specific manner. The interplay of these substituents would influence the Lewis basicity of the nitrogen and the steric environment around the metal center. Organocatalyzed ATRP (O-ATRP) has also emerged, using organic photoredox catalysts to avoid metal contamination. colostate.edu

Table 1: Key Components in a Typical Metal-Catalyzed ATRP System

| Component | Function | Example |

|---|---|---|

| Monomer | The basic building block of the polymer chain. | Styrenes, (meth)acrylates, acrylonitrile. |

| Initiator | An alkyl halide from which a halogen atom is reversibly abstracted. | Ethyl 2-bromopropionate, 2-bromopropionitrile. |

| Catalyst | A transition metal complex that mediates the reversible halogen transfer. | Copper(I) bromide (CuBr). amazonaws.com |

| Ligand | Complexes with the metal to modulate its solubility and redox activity. | 2,2'-bipyridyl (bpy), N-heterocyclic carbenes (NHCs). amazonaws.combeilstein-journals.org |

| Solvent | Provides a medium for the reaction. | Toluene, N,N-Dimethylformamide (DMF). amazonaws.com |

Role in Polymerization Reactions and Advanced Polymer Design

Pyridine derivatives are not only used as ligands for catalysts but can also play direct roles in polymerization processes and the design of advanced polymers. In living cationic polymerization, for instance, pyridine derivatives can act as electron donors (bases). acs.org Their function is to moderate the Lewis acidity of the co-initiator (e.g., TiCl₄) or stabilize the carbocationic propagating species, which helps in suppressing termination and chain transfer reactions, leading to polymers with narrow molecular weight distributions. acs.org The specific choice of pyridine derivative allows for fine-tuning of the polymerization kinetics. acs.org

Although this compound is not commonly cited as a direct participant in polymerization reactions, its structure makes it a valuable precursor for creating functional monomers or initiators for advanced polymer design. The reactive chloro- and methoxy- groups can be chemically modified. For example, the chloro group can undergo nucleophilic substitution or participate in cross-coupling reactions to attach a polymerizable moiety like a vinyl or acrylate (B77674) group. This would allow for the incorporation of the substituted pyridine unit into a polymer backbone, potentially imparting specific properties such as thermal stability, altered solubility, or the ability to coordinate metal ions.

The design of advanced polymers often requires monomers with specific functionalities. The synthesis of such monomers is a critical step, and versatile building blocks are highly sought after. Halogenated pyridines are frequently used as intermediates in these synthetic pathways. cionpharma.com By transforming a molecule like this compound into a monomer, materials scientists can design polymers with precisely controlled structures and functionalities for applications ranging from drug delivery to electronics. cmu.edu

Table 2: Examples of Polymerization Methods Involving Pyridine Derivatives

| Polymerization Method | Role of Pyridine Derivative | Resulting Polymer Characteristics |

|---|---|---|

| Living Cationic Polymerization | Acts as an electron donor to moderate Lewis acidity. acs.org | Controlled molecular weight, narrow molecular weight distribution. |

| Atom Transfer Radical Polymerization (ATRP) | Serves as a ligand for the transition metal catalyst. amazonaws.com | Complex architectures (block, star), defined functionality. cmu.edu |

| Ziegler-Natta Polymerization | Can be part of the catalyst system for olefin polymerization. libretexts.org | High-density polyethylene, polypropylene. libretexts.org |

| Ring-Opening Polymerization (ROP) | Can be used to synthesize monomers with heterocyclic rings. | Functional polyesters, polyethers. |

Pyridine Derivatives in the Development of Functional Materials

Pyridine derivatives are crucial building blocks in the synthesis of a wide range of functional materials, including pharmaceuticals, agrochemicals, and materials for electronic applications like organic light-emitting diodes (OLEDs). vu.lt The compound this compound, with its distinct substitution pattern, serves as a versatile intermediate in the construction of more complex, high-value molecules.

The reactivity of its functional groups is key to its utility. The chlorine atom at the 5-position is a site for nucleophilic aromatic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond at this position, enabling the synthesis of biaryl compounds or the attachment of other organic fragments. Research has shown that halogenated 2,3-dimethoxypyridines can be treated with arylboronic acids under Suzuki coupling conditions as a key step in synthesizing complex substituted pyridinones.

Similarly, other chlorinated pyridine derivatives serve as essential intermediates in the synthesis of major pharmaceuticals and functional materials. cionpharma.com For instance, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a key intermediate for proton pump inhibitors, while other derivatives are used to create Hsp90 inhibitors with antitumor activity or to enhance the properties of polymers for the aerospace and electronics industries. cionpharma.com The synthesis of gimeracil, a component of an oral anticancer drug, utilizes 3,5-dichloro-2,4-dimethoxypyridine as a key intermediate derived from a dimethoxypyridine precursor. researchgate.net These examples underscore the established role of chlorinated and methoxylated pyridines as foundational scaffolds for building functional materials.

The incorporation of the pyridine moiety into larger structures can lead to materials with desirable properties, such as the ability to chelate metals, absorb or emit light, or participate in electron transfer processes, making them suitable for sensors, catalysts, and electronic devices. vu.lt

Table 3: Applications of Functional Materials Derived from Pyridine Scaffolds

| Application Area | Example of Functional Material | Role of Pyridine Moiety |

|---|---|---|

| Pharmaceuticals | Gimeracil (Antineoplastic Agent Component). researchgate.net | Core structural component of the active molecule. |

| Agrochemicals | Herbicides and Pesticides. chemimpex.com | Forms the basis of the biologically active compound. |

| Electronics | Organic Light-Emitting Diodes (OLEDs). vu.lt | Acts as an electron-accepting unit for electron transfer. |

| Catalysis | Bipyridine and Terpyridine Complexes. vu.lt | Chelating ligand that stabilizes and activates metal centers. |

| Sensors | 1,4-Dihydropyridine-based sensors. vu.lt | Core fragment of fluorescent sensor molecules. |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Pyridine (B92270) Synthesis

The synthesis of pyridine derivatives is undergoing a significant transformation towards more environmentally benign and sustainable practices. nih.gov This shift addresses the growing need to minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. numberanalytics.com Key developments in this area include multicomponent reactions (MCRs), the use of alternative energy sources, and the application of green catalysts.

MCRs have emerged as a powerful tool in green organic synthesis due to their high efficiency and ability to generate diverse molecules in a single step. bohrium.com Researchers are actively developing one-pot, three- and four-component reactions to create complex pyridine structures from simple precursors. bohrium.com These methods often offer advantages such as solvent-free conditions or the use of environmentally friendly solvents like aqueous ethyl lactate. bohrium.com

Furthermore, techniques such as microwave-assisted synthesis are recognized as green chemistry tools that can accelerate reaction times and improve yields. nih.govacs.org The development of novel catalysts is also central to this green transition. Methodologies using triflic acid (HOTf) in solvent-free conditions and iron-catalyzed cyclization have been developed for the efficient synthesis of pyridine derivatives. rsc.orgrsc.org Biocatalytic methods, which employ enzymes, represent another promising and sustainable alternative to traditional chemical synthesis. numberanalytics.com

Overview of Green Synthesis Methods for Pyridine Derivatives

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product that contains the essential parts of all starting materials. | High atom economy, reduced waste, operational simplicity, and product diversity. | bohrium.com |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to dramatically reduced reaction times. | Increased reaction rates, higher yields, and improved purity. | nih.govacs.org |

| Solvent-Free Reactions | Conducting chemical reactions without a solvent, or using a recyclable one. | Reduced environmental impact, lower cost, and simplified work-up procedures. | nih.govrsc.org |

| Green Catalysis | Employing catalysts that are environmentally benign, such as earth-abundant metals (e.g., iron) or recyclable catalysts. | Reduces reliance on toxic or precious metal catalysts, enhances selectivity, and allows for catalyst recycling. | rsc.orgrsc.org |

| Biocatalysis | Using enzymes or whole microorganisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, and reduced environmental footprint. | numberanalytics.com |

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of novel pyridine derivatives with specific biological or material properties is being accelerated by high-throughput screening (HTS) and combinatorial chemistry. wikipedia.org These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly streamlining the discovery pipeline. wikipedia.orgacs.org

Combinatorial chemistry enables the systematic creation of a vast number of related molecules, known as a library. wikipedia.org A notable example is the Kröhnke pyridine synthesis, which is well-suited for combinatorial applications as it allows for three points of structural diversity to be varied, leading to the construction of extensive pyridine libraries. acs.orgresearchgate.net The "split-mix" synthesis strategy is a powerful method for generating these large libraries on a solid phase, where a support resin is divided, reacted with different building blocks, and then recombined in cycles. wikipedia.org

Once synthesized, these libraries are subjected to HTS, where automated systems test thousands of compounds for a specific activity in a short period. This approach has proven successful in identifying new bioactive pyridine derivatives. For instance, HTS programs have identified novel pyrrolo-pyridine derivatives as potent antibacterial agents. nih.govscilit.comresearchgate.net The integration of HTS with combinatorial synthesis creates a powerful engine for discovering lead compounds for drug development and other applications. nih.gov

Examples of Pyridine Derivatives Discovered via Advanced Screening

| Derivative Class | Discovery Method | Potential Application | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted Pyridines | Combinatorial synthesis (Kröhnke method) and library screening. | Pharmaceutical and agrochemical discovery. | acs.org |

| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Large-scale high-throughput screening (HTS) using a double-reporter system. | Novel antibacterial agents. | nih.govscilit.com |

| 2,4-Disubstituted Pyridine Derivatives | High-throughput screening against Mycobacterium tuberculosis. | Active agents against intracellular and biofilm-forming tubercle bacilli. | frontiersin.org |

| Mercaptoacyl Pyrrolidines | Encoded combinatorial library screening. | Identification of angiotensin-converting enzyme (ACE) inhibitors. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyridine Chemistry Research

Applications of AI and Machine Learning in Pyridine Chemistry

| Application Area | AI/ML Contribution | Specific Example | Reference |

|---|---|---|---|

| Retrosynthesis Prediction | AI models propose optimal and novel synthetic routes for target molecules. | Template-free models that can design synthetic routes for complex pharmaceutical molecules. | rsc.orgmicrosoft.com |

| Materials Discovery | ML models predict the properties of virtual compounds, enabling rapid screening of vast chemical spaces. | Discovery of halogenated pyridine polymers as high-efficiency adsorbents for ReO4–. | acs.org |

| Catalyst Design | AI-guided design of catalysts with enhanced performance based on historical data and chemical knowledge. | Accelerating the discovery of new catalysts for chemical transformations. | frontiersin.org |

| Property Prediction & Reaction Optimization | ML algorithms forecast catalytic activity, selectivity, and optimal reaction conditions. | Predicting aggregation behavior of pyridine derivatives in HTS to avoid false positives. | frontiersin.orgresearchgate.net |

Expanding Therapeutic and Industrial Applications of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and a vital component in numerous industrial products. mdpi.comrsc.orgrsc.org Its unique properties, including its weak basicity and ability to improve aqueous solubility, make it a desirable feature in many drug molecules. mdpi.com The versatility of the pyridine nucleus allows for extensive structural modifications, making it a cornerstone in the search for new therapeutic agents and functional materials. enpress-publisher.com

In the pharmaceutical industry, pyridine derivatives have led to a multitude of broad-spectrum therapeutic agents approved by the FDA. dovepress.combohrium.com The applications span a wide range of diseases, including cancer, HIV/AIDS, tuberculosis, and inflammatory conditions. dovepress.combohrium.com Research continues to expand on these foundations. For example, halogenated 2,3-dimethoxypyridines have been utilized as key intermediates in the synthesis of aryl-substituted 3-hydroxypyridin-2(1H)-ones, which were identified as potential inhibitors of the influenza virus endonuclease. frontiersin.org This highlights how specific substitution patterns on the pyridine ring, such as that found in 5-Chloro-2,3-dimethoxypyridine, are crucial for developing next-generation therapeutics.

Beyond medicine, pyridine derivatives have significant industrial applications. They are heavily relied upon in the agrochemical sector as insecticides, fungicides, and herbicides. enpress-publisher.comresearchgate.net Additionally, they are used in the textile industry for the creation of dyes. enpress-publisher.comresearchgate.net The ongoing research into pyridine chemistry promises to deliver new compounds with improved efficacy and novel applications across these and other industrial sectors.

Selected Applications of Pyridine Scaffolds

| Application Area | Specific Use | Example Compounds/Derivatives | Reference |

|---|---|---|---|

| Pharmaceuticals | Anticancer, antiviral (HIV), antibacterial (tuberculosis), anti-inflammatory, antidiabetic. | Crizotinib (cancer), Delavirdine (HIV), Isoniazid (tuberculosis), Piroxicam (anti-inflammatory). | dovepress.combohrium.com |

| Pharmaceutical Intermediates | Building blocks for synthesizing more complex active pharmaceutical ingredients. | Halogenated 2,3-dimethoxypyridines used to synthesize influenza endonuclease inhibitors. | frontiersin.org |

| Agrochemicals | Active ingredients in insecticides, fungicides, and herbicides. | Various proprietary pyridine-based pesticides. | enpress-publisher.comresearchgate.net |

| Industrial Chemicals | Components in the manufacturing of dyes and specialty polymers. | Pyridine-based dyes; Pyridine-based polymers for waste remediation. | acs.orgenpress-publisher.comresearchgate.net |

Q & A

Q. What are the established synthetic routes for 5-chloro-2,3-dimethoxypyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and methoxylation of pyridine precursors. For example, cyclization reactions using phosphorus oxychloride (POCl₃) as a chlorinating agent under anhydrous conditions are common. Methoxy groups are introduced via nucleophilic substitution using sodium methoxide or dimethyl sulfate in polar aprotic solvents like DMF . Optimizing reaction time (12–24 hours) and temperature (60–80°C) can improve yields up to 70–85%. Monitoring by TLC or HPLC is critical to avoid over-chlorination .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 3.9–4.1 ppm for methoxy groups; δ 7.1–8.2 ppm for pyridine protons) and ¹³C NMR (δ 53–55 ppm for methoxy carbons) confirm substitution patterns .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks at m/z 173.60 (M⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How can researchers purify this compound to >95% purity?

Recrystallization from ethanol/water mixtures (3:1 v/v) at low temperatures (0–4°C) is effective. Column chromatography using silica gel and ethyl acetate/hexane (1:4) eluent removes chlorinated byproducts. Purity is validated via melting point (mp 92–94°C) and HPLC retention time consistency .

Advanced Research Questions

Q. How do electronic effects of methoxy and chloro substituents influence reactivity in cross-coupling reactions?

The electron-donating methoxy groups activate the pyridine ring at the 2- and 3-positions, while the electron-withdrawing chloro group at the 5-position directs electrophilic substitution to the 4- or 6-positions. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids yield biaryl derivatives. DFT calculations show the HOMO localized at the 4-position, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts (e.g., due to solvent effects) are addressed by:

Q. How can researchers optimize regioselectivity in halogen exchange reactions?

Substituting the 5-chloro group with iodine via Finkelstein reaction (KI/NaI in acetone, 80°C) requires careful stoichiometry (1:2 molar ratio) to avoid di-iodination. Monitoring with GC-MS ensures mono-substitution. Yields improve with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Q. What computational methods predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) against target enzymes (e.g., kinase inhibitors) identifies binding affinities. QSAR models using descriptors like logP and polar surface area predict bioavailability. MD simulations (AMBER) assess stability of ligand-protein complexes .

Q. How do steric effects impact the synthesis of 4-substituted derivatives?

Bulky substituents at the 4-position (e.g., iodomethane) require milder conditions (room temperature, 24 hours) to avoid steric hindrance. Microwave-assisted synthesis (100 W, 60°C) reduces reaction time to 2 hours with 75% yield .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.